

# Pharmacological Profile of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B): A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-4,5-dimethoxyphenethylamine

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## Abstract

**2-Bromo-4,5-dimethoxyphenethylamine** (2C-B) is a synthetic phenethylamine and a potent psychoactive compound. This technical guide provides a comprehensive overview of its pharmacological profile, including its receptor binding affinity, functional activity, pharmacokinetics, and in vivo effects. The primary mechanism of action of 2C-B is as a partial agonist at serotonin 5-HT<sub>2A</sub> and 5-HT<sub>2C</sub> receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the principal signaling pathway.

## Introduction

**2-Bromo-4,5-dimethoxyphenethylamine**, commonly known as 2C-B, is a psychedelic compound first synthesized by Alexander Shulgin in 1974.<sup>[1]</sup> Structurally, it is a member of the 2C family of phenethylamines, which are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring. 2C-B is recognized for its hallucinogenic, mild stimulant, and entactogenic-like effects.<sup>[1][2]</sup> Its primary molecular targets are serotonin receptors, particularly the 5-HT<sub>2A</sub> subtype, which is a key mediator of the effects of classic psychedelic drugs.<sup>[1]</sup> This

guide aims to provide a detailed technical overview of the pharmacological properties of 2C-B for research and drug development purposes.

## Receptor Binding Affinity

The affinity of 2C-B for various central nervous system (CNS) receptors has been characterized through radioligand binding assays. The data indicates a high affinity for serotonin 5-HT<sub>2</sub> receptors, with lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

Receptor Subtype	Ligand	K <sub>i</sub> (nM)	Species	Reference
Serotonin				
5-HT <sub>2a</sub>	[ <sup>3</sup> H]Ketanserin	82	Human	[3]
5-HT <sub>2a</sub>	[ <sup>125</sup> I]DOI	6.5	Rat	[4]
5-HT <sub>2o</sub>	[ <sup>3</sup> H]Mesulergine	130	Human	[3]
5-HT <sub>2o</sub>	[ <sup>125</sup> I]DOI	1.1	Rat	[4]
5-HT <sub>1a</sub>	[ <sup>3</sup> H]8-OH-DPAT	4,800	Rat	[4]
Adrenergic				
α <sub>2a</sub>	[ <sup>3</sup> H]Rauwolscine	270	Rat	[4]
Dopamine				
D <sub>1</sub>	[ <sup>3</sup> H]SCH23390	>10,000	Rat	[4]
D <sub>2</sub>	[ <sup>3</sup> H]Spiperone	>10,000	Rat	[4]
D <sub>3</sub>	[ <sup>3</sup> H]Spiperone	>10,000	Rat	[4]
Histamine				
H <sub>1</sub>	[ <sup>3</sup> H]Mepyramine	>10,000	Rat	[4]

## Functional Activity

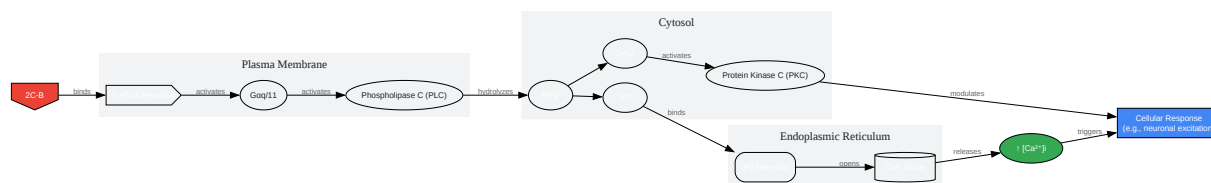
The functional activity of 2C-B has been primarily characterized at serotonin 5-HT<sub>2</sub> receptors, where it acts as a partial agonist. The potency and efficacy of 2C-B in functional assays are summarized below.

Receptor	Assay Type	Parameter	Value	Species	Reference
5-HT <sub>2a</sub>	Calcium Mobilization	EC <sub>50</sub>	1.2 nM	Human	<a href="#">[1]</a>
E <sub>max</sub>	101% (vs. 5-HT)	Human	<a href="#">[1]</a>		
5-HT <sub>2o</sub>	Calcium Mobilization	EC <sub>50</sub>	13 nM	Human	<a href="#">[1]</a>
E <sub>max</sub>	97% (vs. 5-HT)	Human	<a href="#">[1]</a>		
5-HT <sub>2o</sub>	Calcium Mobilization	EC <sub>50</sub>	0.63 nM	Human	<a href="#">[1]</a>
E <sub>max</sub>	98% (vs. 5-HT)	Human	<a href="#">[1]</a>		

There is some evidence to suggest that in certain experimental systems, such as *Xenopus laevis* oocytes, 2C-B can act as a 5-HT<sub>2A</sub> receptor antagonist.[\[4\]](#)[\[5\]](#)

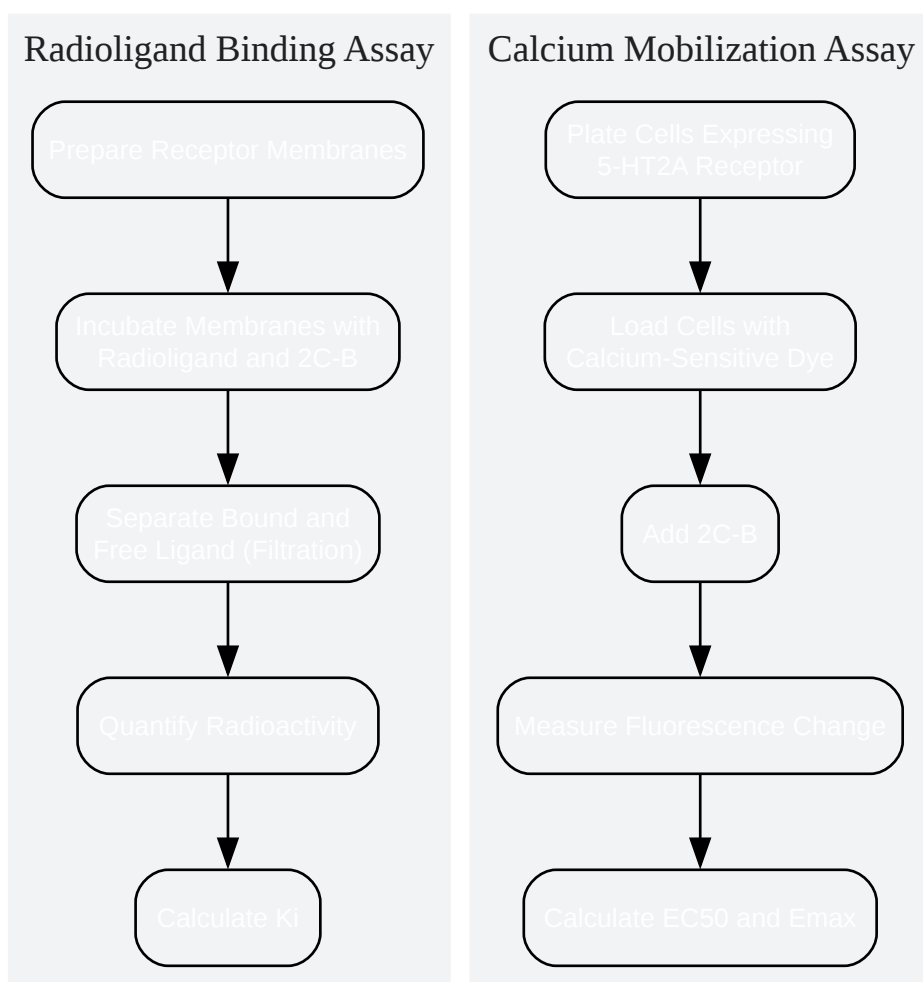
## Signaling Pathways

The primary signaling pathway for 2C-B's effects is through the activation of the 5-HT<sub>2A</sub> receptor, a G-protein coupled receptor (GPCR) that couples to G $\alpha$ q. This initiates a cascade of intracellular events, leading to the mobilization of intracellular calcium. Recent research has also highlighted the role of  $\beta$ -arrestin in 5-HT<sub>2A</sub> receptor signaling, leading to the concept of biased agonism, where a ligand can preferentially activate one pathway over another.[\[6\]](#)[\[7\]](#)[\[8\]](#) The psychedelic effects of 5-HT<sub>2A</sub> agonists are thought to be primarily mediated by the Gq pathway, while the role of  $\beta$ -arrestin signaling is still under investigation.[\[6\]](#)[\[7\]](#)[\[8\]](#)



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**Figure 1:** 5-HT2A Receptor Gq Signaling Pathway



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**Figure 2:** Experimental Workflow Overview

## Pharmacokinetics

The pharmacokinetic properties of 2C-B have been investigated in both preclinical and clinical studies.

Parameter	Value	Species	Route	Reference
Absorption				
T <sub>max</sub>	2.3 - 2.43 hours	Human	Oral	[1]
C <sub>max</sub>	3.31 - 5.4 ng/mL	Human	Oral	[1]
Distribution				
Volume of Distribution (Vd)	16 L/kg	Rat	Subcutaneous	[9]
Brain to Serum Ratio	Up to 13.9	Rat	Subcutaneous	[9]
Metabolism				
Primary Pathways	Oxidative deamination, Demethylation	Human, Rat	[3]	
Major Metabolites	2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE), 4-bromo-2,5-dimethoxyphenyl acetic acid (BDMPAA)	Human, Rat	[3]	
Elimination				
Half-life (t <sub>1/2</sub> )	1.2 - 2.5 hours	Human	Oral	[1]
1.1 hours	Rat	Subcutaneous	[9]	

## In Vivo Pharmacology

In animal models, 2C-B induces behaviors consistent with its classification as a psychedelic. The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT<sub>2A</sub> receptor activation and is reliably induced by 2C-B.[1] In rats, 2C-B has been shown to have a biphasic effect on

locomotion, with an initial decrease followed by an increase in activity.<sup>[10]</sup> It also affects the startle reflex and prepulse inhibition, and increases dopamine levels in the nucleus accumbens.<sup>[10]</sup>

In humans, oral doses of 10-25 mg typically produce psychedelic effects, including visual and auditory alterations, and changes in mood and perception.<sup>[2]</sup> The onset of effects is generally within 1-2 hours, with a duration of 4-8 hours.<sup>[1]</sup>

## Toxicology

The acute toxicity of 2C-B in humans is considered to be moderate, with most poisonings resulting in manageable symptoms such as mydriasis, agitation, hallucinations, and hypertension.<sup>[11]</sup> Severe adverse events are rare, but can include seizures and psychosis, particularly at high doses.<sup>[12]</sup> There have been no confirmed fatalities solely attributed to 2C-B, but the potential for adverse psychological reactions exists, as with all psychedelic compounds.<sup>[12]</sup>

## Experimental Protocols

### Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity ( $K_i$ ) of 2C-B for a specific receptor.

Materials:

- Receptor source: Cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells) or brain tissue homogenates.
- Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [ $^3\text{H}$ ]ketanserin for the 5-HT<sub>2A</sub> receptor).
- Unlabeled 2C-B.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold).
- 96-well filter plates (e.g., GF/B filters).

- Scintillation cocktail.
- Cell harvester and scintillation counter.

Procedure:

- Prepare serial dilutions of unlabeled 2C-B in assay buffer.
- In a 96-well filter plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of 2C-B.
- Initiate the binding reaction by adding the receptor membrane preparation.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter plate and add scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Data is analyzed to determine the  $IC_{50}$  value, which is then converted to the  $K_i$  value using the Cheng-Prusoff equation.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Calcium Mobilization Assay

Objective: To measure the functional potency ( $EC_{50}$ ) and efficacy ( $E_{max}$ ) of 2C-B at a Gq-coupled receptor.

Materials:

- Cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).



- 96- or 384-well black-walled, clear-bottom microplates.
- Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

#### Procedure:

- Seed the cells in the microplates and grow to confluence.
- Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
- Prepare serial dilutions of 2C-B in assay buffer.
- Place the cell plate in the FLIPR instrument and measure baseline fluorescence.
- Add the 2C-B dilutions to the wells and immediately begin measuring the change in fluorescence intensity over time.
- The peak fluorescence response is used to determine the concentration-response curve.
- Data is analyzed using non-linear regression to calculate the EC<sub>50</sub> and E<sub>max</sub> values.[9][16]

## Conclusion

**2-Bromo-4,5-dimethoxyphenethylamine** is a potent serotonin 5-HT<sub>2A</sub> and 5-HT<sub>2C</sub> receptor partial agonist with a complex pharmacological profile. Its high affinity and functional activity at these receptors are consistent with its known psychedelic effects. The pharmacokinetic profile of 2C-B is characterized by rapid absorption and a relatively short half-life. Further research is warranted to fully elucidate its therapeutic potential and to better understand the nuances of its signaling mechanisms, including the role of biased agonism. This technical guide provides a foundational overview for researchers and drug development professionals working with this compound.

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